molecular formula C12H15F3N2 B074621 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline CAS No. 1496-40-8

2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B074621
CAS RN: 1496-40-8
M. Wt: 244.26 g/mol
InChI Key: BERRRZOJDANPHE-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline often involves complex reactions utilizing piperidine motifs as key linkers. For example, novel dendritic G-2 melamines comprising piperidine motifs and 4-(n-octyloxy)aniline as a peripheral unit were synthesized starting from 4-amino-1-(tert-butoxycarbonyl)piperidine (Sacalis et al., 2019). The synthesis showcases the reactivity of piperidine in forming complex structures.

Molecular Structure Analysis Molecular structure investigations of compounds incorporating piperidine/aniline moieties reveal detailed insights into their intermolecular interactions. X-ray crystallography, combined with Hirshfeld and DFT calculations, were used to analyze the molecular packing and dominant interactions in compounds (Shawish et al., 2021). These studies provide valuable information on the chemical environment and potential reactivity of such molecules.

Chemical Reactions and Properties Chemical properties of related compounds show diverse reactivity. For instance, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent thiophile, demonstrating the ability of piperidine derivatives to participate in complex chemical transformations (Crich & Smith, 2001).

Scientific Research Applications

  • Synthesis and Molecular Structure Investigations : This study focused on synthesizing s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. It explored molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations, analyzing intermolecular interactions and predicting electronic properties and NMR spectra (Shawish et al., 2021).

  • Synthesis of Trifluoromethyl-Substituted Quinolinones : This research involved the synthesis of 4-trifluoromethyl-2-quinolinones, starting from ortho-lithiated tert-Bu N-arylcarbamates and N-(trifluoromethyl)piperidine, providing a convenient method for the synthesis of these compounds (Leroux et al., 2006).

  • Anticancer Activity : A series of aniline derivatives synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde were evaluated for their in vitro anticancer activity against various human cells. This study highlights the potential use of these compounds in cancer treatment (Subhash & Bhaskar, 2021).

  • Dendritic Melamines Synthesis : This paper reports the synthesis of novel dendritic G-2 melamines comprising piperidine motifs, exploring their molecular structure and self-assembly properties. It demonstrates the application of these compounds in nanotechnology and materials science (Sacalis et al., 2019).

  • Corrosion Inhibition : Research on piperidine derivatives showed their effectiveness as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate their adsorption and inhibition properties (Kaya et al., 2016).

  • Synthesis of Piperidine Derivatives : A study developed an efficient one-pot procedure for preparing functionalized piperidine derivatives, demonstrating the versatility of these compounds in organic synthesis (Shaterian & Azizi, 2013).

properties

IUPAC Name

2-piperidin-1-yl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)9-4-5-11(10(16)8-9)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERRRZOJDANPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933687
Record name 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline

CAS RN

1496-40-8, 27429-68-1
Record name 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 27429-68-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Concentrated hydrochloric acid (12.2 ml, 146 mmol) and anhydrous tin dichloride (12.7 g, 67.2 mmol) were sequentially added at 0° C. to a dichloromethane solution (10 ml) of 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (6.13 g, 22.4 mmol), obtained as described in Referential Example 1-1 B. The resulting mixture was stirred for seven hours. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (200 g, hexane/ethyl acetate=15/1). Thus, 2-(1-piperidinyl)-5-(trifluoromethyl)aniline (4.55 g, 83.0%) was yielded as a pale yellow solid.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (2.00 ml, 24.0 mmol) and anhydrous tin dichloride (2.50 g, 13.1 mmol) were sequentially added at 0° C. to a methanol (10 ml) solution containing 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (559 mg, 2.03 mmol), obtained as described in Referential Example 1-1A. The resulting mixture was warmed to room temperature and then stirred for 17.5 hours. A saturated aqueous solution of sodium bicarbonate was added to the mixture. The resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (50 g, hexane/ethyl acetate=14/1)). Thus, 2-(l-piperidinyl)-5-(trifluoromethyl)aniline (448 mg, 1.83 mmol, 90.4%) was yielded as a pale yellow solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
559 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RS Begunov, VO Sakulina, MA Syroeshkin… - Mendeleev …, 2020 - Elsevier
Electrochemical reduction of ortho-piperidino substituted nitro(het)arenes in an undivided cell on a lead cathode in 8% HCl gave either 1,2,3,4-tetrahydropyrido[1,2-a]-benzimidazoles …
Number of citations: 5 www.sciencedirect.com
BL Bailey, W Nguyen, A Ngo, CD Goodman… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating parasitic disease caused by parasites from the genus Plasmodium. Therapeutic resistance has been reported against all clinically available antimalarials, …
Number of citations: 6 www.sciencedirect.com
RR Teixeira, MV de Andrade Barros… - Pest management …, 2017 - Wiley Online Library
BACKGROUND The photosynthetic apparatus is targeted by various herbicides, including several amides such as diuron and linuron. Considering the need for the discovery of new …
Number of citations: 9 onlinelibrary.wiley.com
RP Siqueira - 2018 - locus.ufv.br
Serine/Arginine protein kinase (SRPK) are key components of the splicing machinery trough the phosphoregulation of SR Proteins, which are crucial for exon selection in the alternative …
Number of citations: 0 www.locus.ufv.br
H Hikawa, R Ichinose, S Kikkawa, I Azumaya - Green Chemistry, 2018 - pubs.rsc.org
A strategy for the palladium-catalyzed dehydrative tandem benzylation of 2-morpholinoanilines with benzyl alcohols has been developed. This cascade reaction is devised as a …
Number of citations: 33 pubs.rsc.org
Q Li, J Huang, G Chen, SB Wang - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
A versatile Cu-catalyzed direct ortho-C(sp2)–H amination of benzamides and picolinamides with alkylamines has been achieved. This method employs cheap and eco-friendly copper …
Number of citations: 7 pubs.rsc.org
RP Siqueira, MV de Andrade Barros… - European Journal of …, 2017 - Elsevier
The serine/arginine-rich protein kinases (SRPKs) have frequently been found with altered activity in a number of cancers, suggesting they could serve as potential therapeutic targets in …
Number of citations: 31 www.sciencedirect.com

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